1-Bromo-2-ethoxy-6-fluoro-3-nitrobenzene is an organic compound characterized by the presence of bromine, ethoxy, fluoro, and nitro functional groups attached to a benzene ring. Its molecular formula is and it has a molecular weight of approximately 264.05 g/mol. This compound falls under the classification of halogenated nitrobenzenes, which are known for their diverse applications in organic synthesis and materials science.
The synthesis of 1-Bromo-2-ethoxy-6-fluoro-3-nitrobenzene typically involves several key steps, including:
The industrial production of this compound may employ optimized methods for large-scale synthesis, utilizing continuous flow reactors and automated systems to ensure precise control over reaction conditions. This approach enhances yield and purity while minimizing by-products.
The molecular structure of 1-Bromo-2-ethoxy-6-fluoro-3-nitrobenzene can be represented by its canonical SMILES notation: CCOC1=C(C=CC(=C1Br)F)[N+](=O)[O-]
. The InChI key for this compound is SGNNPRVBKBNWBQ-UHFFFAOYSA-N
, which provides a unique identifier for its chemical structure.
InChI=1S/C8H7BrFNO3/c1-2-14-8-6(11(12)13)4-3-5(10)7(8)9/h3-4H,2H2,1H3
1-Bromo-2-ethoxy-6-fluoro-3-nitrobenzene can participate in various chemical reactions:
The reactivity patterns are influenced by the electron-withdrawing nature of the nitro and fluoro groups, which alter the electron density on the aromatic ring, facilitating specific substitution reactions.
The mechanism of action for 1-Bromo-2-ethoxy-6-fluoro-3-nitrobenzene in its chemical reactions includes:
1-Bromo-2-ethoxy-6-fluoro-3-nitrobenzene exhibits typical physical properties associated with halogenated compounds:
Key chemical properties include:
1-Bromo-2-ethoxy-6-fluoro-3-nitrobenzene has several notable applications in scientific research:
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 15209-11-7